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5-Deoxy-D-ribose -

5-Deoxy-D-ribose

Catalog Number: EVT-8950293
CAS Number:
Molecular Formula: C5H10O4
Molecular Weight: 134.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Deoxy-D-ribose, a derivative of D-ribose, is a pentose sugar that plays a significant role in various biochemical processes. It is particularly important in the synthesis of nucleosides and nucleotides, which are fundamental components of nucleic acids. The compound is characterized by the absence of an oxygen atom at the 5-position of the ribose molecule, which alters its reactivity and biological functions compared to its parent compound, D-ribose.

Source

5-Deoxy-D-ribose can be derived from D-ribose through various synthetic routes. It is found in nature as part of certain nucleosides and is also produced synthetically for research and pharmaceutical applications.

Classification

In terms of classification, 5-Deoxy-D-ribose belongs to the category of monosaccharides, specifically pentoses. It is also classified as a sugar alcohol due to its structural characteristics.

Synthesis Analysis

Methods

The synthesis of 5-Deoxy-D-ribose typically involves several key steps, starting from D-ribose. Various methods have been documented in literature:

  1. Deoxygenation: This process often employs hydride reagents to selectively remove the hydroxyl group at the 5-position of D-ribose.
  2. Acetylation: Following deoxygenation, acetylation can be performed to protect hydroxyl groups and facilitate further reactions.
  3. Hydrolysis: Total hydrolysis may be required to yield the final product after protection steps.

Technical Details

One practical method described involves using methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-beta-D-ribofuranoside as an intermediate, where reductive displacement leads to the formation of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose with a yield of approximately 56% from D-ribose .

Molecular Structure Analysis

Structure

The molecular formula for 5-Deoxy-D-ribose is C₅H₁₀O₄. Its structure features a five-carbon backbone with four hydroxyl groups attached to the first four carbons and a hydrogen atom at the fifth carbon position instead of a hydroxyl group.

Data

  • Molecular Weight: Approximately 134.13 g/mol
  • Structural Representation: The compound can be represented as follows:
C5H10O4\text{C}_5\text{H}_{10}\text{O}_4
Chemical Reactions Analysis

Reactions

5-Deoxy-D-ribose participates in various chemical reactions typical of sugars, including:

  1. Glycosylation: It can act as a glycosyl donor in the formation of nucleosides.
  2. Reduction: The compound can undergo reduction reactions to form sugar alcohols.
  3. Esterification: It can react with acids to form esters.

Technical Details

The synthesis methods often involve protecting groups to facilitate selective reactions without interfering with other functional groups present in the molecule .

Mechanism of Action

Process

The mechanism by which 5-Deoxy-D-ribose exerts its effects primarily relates to its role in nucleotide synthesis. It serves as a building block for nucleosides, which are then phosphorylated to form nucleotides essential for DNA and RNA synthesis.

Data

Research indicates that the incorporation of 5-Deoxy-D-ribose into nucleoside structures alters their biological activity and stability compared to those containing D-ribose .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and alcohol but less soluble in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under standard conditions but sensitive to strong acids and bases.
  • Reactivity: Reacts readily with electrophiles due to the presence of hydroxyl groups.

Relevant data on melting point and boiling point are not consistently reported but are generally within ranges typical for pentoses.

Applications

Scientific Uses

5-Deoxy-D-ribose has several important applications in scientific research and pharmaceuticals:

  1. Nucleotide Synthesis: Used as a precursor for synthesizing modified nucleotides.
  2. Biochemical Research: Investigated for its role in metabolic pathways involving nucleic acids.
  3. Pharmaceutical Development: Potential applications in developing antiviral drugs due to its structural similarity to natural nucleosides.
Biogenesis and Metabolic Pathways of 5-Deoxy-D-ribose

Enzymatic Salvage Pathways in Bacterial Systems

5-Deoxy-D-ribose (5dR) functions as a critical intermediate in microbial carbon metabolism, enabling bacteria to salvage carbon and energy from the toxic byproducts of radical S-adenosylmethionine (SAM) enzymes. This pentose sugar is not assimilated through canonical carbohydrate pathways but instead enters metabolism via specialized salvage routes collectively termed the dihydroxyacetone phosphate (DHAP) shunt. The DHAP shunt converts 5dR into central metabolic intermediates—dihydroxyacetone phosphate (an entry point for glycolysis/gluconeogenesis) and acetaldehyde (which can be oxidized to acetyl-CoA) [2]. This pathway confers a growth advantage in diverse bacterial lineages, including Bacillus thuringiensis and extraintestinal pathogenic Escherichia coli (ExPEC), when 5dR or its nucleoside precursor 5'-deoxyadenosine serves as the sole carbon source [2] [3]. Intriguingly, unlike the methionine salvage pathway that reclaims sulfur from methylthioribose, the 5dR salvage pathway in ExPEC does not significantly contribute to methionine regeneration; instead, it primarily functions in carbon assimilation [2].

Radical S-Adenosylmethionine (SAM) Enzymes and Byproduct Formation

5dR originates predominantly from the detoxification of 5'-deoxyadenosine (5dAdo), a universal byproduct generated by radical SAM enzymes. These enzymes, present in all domains of life, utilize S-adenosyl-L-methionine (SAM) to initiate diverse radical-mediated transformations essential for biosynthesis (e.g., of cofactors like biotin, thiamine, and lipoate), DNA repair, and secondary metabolite production [1] [3]. During catalysis, the reductive cleavage of SAM generates a highly reactive 5'-deoxyadenosyl radical (5dAdo•). This radical abstracts a hydrogen atom from the target substrate, yielding 5dAdo as the stoichiometric byproduct [1] [3].

Accumulation of 5dAdo is cytotoxic because it potently inhibits radical SAM enzymes via feedback inhibition, disrupting vital metabolic processes. For instance, in Escherichia coli, 5dAdo buildup causes severe growth defects due to impaired biotin and lipoate synthesis [1]. To mitigate this toxicity, cells deploy nucleosidases (e.g., methylthioadenosine/5-deoxyadenosine nucleosidase, MtnN/Pfs) or phosphorylases (e.g., 5'-methylthioadenosine phosphorylase, MtnP) to cleave 5dAdo. This cleavage releases adenine (which can be recycled via purine salvage) and either free 5dR (nucleosidase action) or 5-deoxyribose 1-phosphate (dR1P; phosphorylase action) [1] [2] [3]. Thus, 5dR formation represents the first committed step in detoxifying and salvaging carbon from the radical SAM byproduct 5dAdo.

Phosphorylation-Isomerization-Aldol Cleavage Cascade in Degradation

The enzymatic conversion of 5dR into central metabolites proceeds via a conserved three-step cascade:

  • Phosphorylation: A dedicated ATP-dependent 5-deoxyribose kinase (e.g., DrdK in Bacillus thuringiensis) phosphorylates the anomeric carbon (C1) of 5dR, forming 5-deoxyribose 1-phosphate (dR1P). DrdK exhibits high specificity for 5dR and its sulfur-containing analog 5-methylthioribose, with comparable catalytic efficiency (k~cat~/K~m~ ~8.7 × 10^4^ M^−1^ s^−1^ for 5dR) [1] (Table 1).
  • Isomerization: A 5-deoxyribose-1-phosphate isomerase (e.g., DrdI) catalyzes the isomerization of dR1P to 5-deoxyribulose 1-phosphate (dRu1P). This reaction involves a ketose-aldose conversion analogous to the ribose-5-phosphate isomerase reaction in the pentose phosphate pathway, though DrdI operates with lower catalytic efficiency (k~cat~/K~m~ ~1.6 × 10^2^ M^−1^ s^−1^) compared to its counterpart in methionine salvage [1].
  • Aldol Cleavage: A class II metal-dependent aldolase (e.g., DrdA) cleaves dRu1P between C3 and C4. This irreversible reaction yields dihydroxyacetone phosphate (DHAP), a glycolytic/gluconeogenic intermediate, and acetaldehyde. DrdA is highly efficient (k~cat~/K~m~ ~1.7 × 10^5^ M^−1^ s^−1^) and specific for dRu1P. Structural analyses reveal it utilizes manganese (Mn^2+^) as a cofactor and forms an unusual oligomeric structure distinct from classic fuculose 1-phosphate aldolases [1].

Table 1: Kinetic Parameters of Key Enzymes in the 5dR Salvage Pathway from Bacillus thuringiensis [1]

EnzymeSubstrateK~m~ (µM)k~cat~ (s⁻¹)k~cat~/K~m~ (M⁻¹ s⁻¹)
DrdK (Kinase)5-Deoxyribose178 ± 615.4 ± 0.4(8.7 ± 0.4) × 10⁴
5-Methylthioribose72 ± 206.2 ± 0.4(8.5 ± 2.4) × 10⁴
ATP (with 5-Deoxyribose)216 ± 6317.1 ± 2.5(7.9 ± 2.6) × 10⁴
DrdI (Isomerase)5-Deoxyribose 1-phosphate22,000 ± 7,0003.5 ± 0.7(1.6 ± 0.6) × 10²
DrdA (Aldolase)5-Deoxyribulose 1-phosphate36 ± 36.3 ± 0.2(1.7 ± 0.1) × 10⁵

This pathway is functionally analogous to, yet genetically distinct from, the catabolic pathways for 6-deoxyhexoses (L-fucose, L-rhamnose) and parallels the initial steps of the methionine salvage pathway for 5-methylthioribose. Genetic deletion studies in B. thuringiensis confirm the physiological necessity of each step: mutants lacking drdI (isomerase) exhibit reduced dRu1P pools and increased susceptibility to 5dR toxicity, while drdA (aldolase) deletion mutants are also hypersensitive to 5dR [1].

Gene Cluster Analysis for 5-Deoxy-D-ribose Metabolism

Genomic analyses reveal that the enzymes driving 5dR salvage (kinase, isomerase, aldolase) are frequently encoded by conserved three-gene clusters (designated drdK, drdI, drdA or variations like mtnK, mtnA, ald2) found across diverse bacterial phyla (e.g., Firmicutes, Proteobacteria, Actinobacteria) [1] [2]. These clusters are widespread, identified in over six bacterial phyla, indicating evolutionary conservation of this salvage route [1]. Crucially, these clusters are distinct from the canonical methionine salvage pathway gene clusters:

  • Genomic Context: Organisms like Myxococcus xanthus and Clostridium botulinum possess the drd cluster but lack complete methionine salvage genes. Conversely, many Bacillus species harbor both types of clusters located at distinct genomic loci [1].
  • Phylogenetic Divergence: Phylogenetic analyses clearly separate the kinases (drdK), isomerases (drdI), and aldolases (drdA) of the 5dR pathway into clades distinct from their paralogs in methionine salvage (mtnK, mtnA) or 6-deoxyhexose catabolism (e.g., fucA, rhaD) [1]. This divergence reflects functional specialization for 5dR metabolism.
  • Functional Validation: In ExPEC strains, the DHAP shunt genes (pfs, mtnK, mtnA, ald2) are located within a pathogenicity island (e.g., near tRNA-leuX). Transfer of this cluster to commensal E. coli K-12, which naturally lacks these genes, confers the ability to utilize 5dR as a carbon source under aerobic conditions, directly linking the gene cluster to 5dR catabolism [2]. Fitness assays further demonstrate that genes within these clusters (e.g., drdA homologs in proteobacteria) are not essential for growth on common sugars but are crucial for handling 5dR [1].

The widespread distribution and conserved genetic architecture of these clusters underscore the significance of 5dR salvage as a near-universal metabolic strategy in bacteria for managing the toxic byproducts of essential radical SAM enzyme activity and harnessing them for nutritional gain.

Properties

Product Name

5-Deoxy-D-ribose

IUPAC Name

2,3,4-trihydroxypentanal

Molecular Formula

C5H10O4

Molecular Weight

134.13 g/mol

InChI

InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3

InChI Key

WDRISBUVHBMJEF-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(C=O)O)O)O

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